molecular formula C13H15NO2 B11890011 N-1-Indanylacetoacetamide

N-1-Indanylacetoacetamide

Cat. No.: B11890011
M. Wt: 217.26 g/mol
InChI Key: XEZMBOWHDAPPOA-UHFFFAOYSA-N
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Description

N-1-Indanylacetoacetamide is a chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.27 g/mol It is known for its unique structure, which includes an indanyl group attached to an acetoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1-Indanylacetoacetamide typically involves the reaction of indanone with acetoacetamide under specific conditions. One common method includes the condensation of indanone with acetoacetamide in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-1-Indanylacetoacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives depending on the nucleophile used .

Scientific Research Applications

N-1-Indanylacetoacetamide has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-1-Indanylacetoacetamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-1-Indanylacetoacetamide is unique due to its specific combination of the indanyl and acetoacetamide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-3-oxobutanamide

InChI

InChI=1S/C13H15NO2/c1-9(15)8-13(16)14-12-7-6-10-4-2-3-5-11(10)12/h2-5,12H,6-8H2,1H3,(H,14,16)

InChI Key

XEZMBOWHDAPPOA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NC1CCC2=CC=CC=C12

Origin of Product

United States

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